Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Overview
Description
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antifeedant Properties
Ethyl cinnamate, structurally related to Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, has been identified as an antifeedant for the pine weevil, Hylobius abietis. The study involved the synthesis of structurally related compounds and the analysis of structure-activity relationships, leading to the discovery of potent phenylpropanoid antifeedants for the pine weevil. The research explored the effects of substituents on aromatic rings and conjugation in the molecules, indicating a potential application in pest control (Bohman et al., 2008).
2. Enzymatic Resolution and Chiral Catalysis
This compound shows promise in the enzymatic preparation of chiral compounds. A study reported the chemo-enzymatic preparation of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor of antidepressant drugs, using Porcine pancreas lipase as a biocatalyst. The research highlights the potential of this compound in the production of optically pure pharmaceutical intermediates (Zhao et al., 2014).
3. Ultrasound in Enzymatic Resolution
The use of ultrasound in the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a compound structurally similar to this compound, was investigated. The study demonstrates that ultrasound can significantly decrease reaction times in enzymatic hydrolysis without affecting yield or enantiomeric excess, suggesting a potential application in speeding up enzymatic processes (Ribeiro et al., 2001).
4. Chemoenzymatic Synthesis
The chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, structurally related to this compound, was achieved through asymmetric reduction and hydrolytic kinetic resolution. This study opens pathways for the synthesis of enantiomerically pure compounds, critical in pharmaceutical applications (Varga et al., 2013).
Properties
IUPAC Name |
ethyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEARLCZNKTWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CN)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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